

Application of magnesium in the development of lightweight alloys

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Application Notes and Protocols: Magnesium in Lightweight Alloys

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **magnesium** in the development of lightweight alloys. It includes detailed application notes, experimental protocols, and quantitative data to support research and development in the automotive, aerospace, and biomedical fields.

Application Notes

Magnesium, the lightest of all structural metals, presents a compelling option for lightweighting applications where weight reduction is a critical design element.[1] With a density approximately two-thirds that of aluminum and one-quarter that of steel, **magnesium** alloys offer a significant strength-to-weight ratio.[2][3][4] This characteristic is particularly advantageous in the automotive and aerospace industries, contributing to improved fuel efficiency and reduced emissions.[5][6][7] In the biomedical field, **magnesium** alloys are explored as biodegradable implant materials due to their biocompatibility and mechanical properties that mimic human bone, potentially avoiding the need for secondary removal surgeries.[8][9][10]



However, the widespread application of **magnesium** alloys is often hindered by challenges such as a high corrosion rate and limited formability at room temperature due to its hexagonal close-packed (HCP) crystal structure.[11][12] To overcome these limitations, research has focused on alloying with elements like aluminum, zinc, manganese, and rare earths, as well as developing advanced processing techniques.

Key Applications:

- Automotive: Magnesium alloys are utilized in components like instrument panels, steering wheels, seat frames, and gearbox casings to reduce vehicle weight.[1][5][13]
- Aerospace: The low density of **magnesium** alloys makes them suitable for aircraft components, contributing to weight savings and improved performance.[6][7] Highperformance alloys like Elektron 21 are used in aerospace applications.[6]
- Biomedical: Biodegradable **magnesium**-based implants for orthopedic applications are a significant area of research, offering the potential for bone fixation devices that dissolve as the bone heals.[8][9][14][15]
- Electronics: Magnesium's light weight and good electromagnetic shielding properties make it suitable for casings of laptops, cameras, and mobile phones.
- Sports Equipment: The high specific strength and damping capacity of magnesium alloys are leveraged in products like bicycle frames, tennis rackets, and archery bow handles.[1]

Quantitative Data

The mechanical and corrosion properties of **magnesium** alloys are highly dependent on their composition and processing. The following tables summarize typical quantitative data for common **magnesium** alloys.

Table 1: Mechanical Properties of Common Magnesium Alloys



Alloy Designation	Temper	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Hardness (Brinell)
AZ31B	H24 (Wrought)	290	220	15	55
AZ91D	F (As Cast)	230	160	3	63
AM60B	F (As Cast)	220	130	6	65
ZK60A	T5 (Wrought)	365	295	11	78
WE43	T6 (Cast)	250	175	2	75

Data compiled from multiple sources.

Table 2: Corrosion Performance of Selected Magnesium Alloys

Alloy	Environment	Corrosion Rate (mm/year)	
High-Purity AZ91	ASTM B117 Salt Spray	0.25 - 0.5	
AM60	ASTM B117 Salt Spray	0.3 - 0.7	
Pure Magnesium	3% NaCl Solution	> 10	
AZ31	Rural Atmosphere	< 0.01	
AZ31	Marine Atmosphere	0.1 - 0.2	

Corrosion rates are highly dependent on the specific test conditions and exposure environment.[16]

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of **magnesium** alloys are provided below.

Protocol 1: Alloy Preparation - Die Casting



This protocol outlines the general steps for producing **magnesium** alloy components using the high-pressure die casting process.

1. Alloy Melting:

- Melt the desired magnesium alloy ingots in a furnace at a controlled temperature, typically between 650°C and 750°C.
- Use a protective atmosphere, such as a mixture of sulfur hexafluoride (SF6) and carbon dioxide (CO2) or argon, to prevent oxidation and burning of the molten magnesium.

2. Die Preparation:

- Preheat the steel die to a temperature between 150°C and 300°C to ensure proper metal flow and prevent premature solidification.
- Apply a lubricant to the die surfaces to facilitate the ejection of the cast part and to protect the die.

3. Injection:

- Transfer the molten **magnesium** alloy to the shot sleeve of the die-casting machine.
- Inject the molten metal into the die cavity under high pressure (typically 35-140 MPa) and at a high speed.[5]

4. Solidification and Cooling:

 Allow the molten alloy to solidify rapidly within the die. The cooling rate is critical in determining the microstructure and mechanical properties of the final component.

5. Ejection:

• Once solidified, open the die and eject the casting using ejector pins.

6. Trimming:

Remove any excess material, such as the gate, runners, and flash, from the casting.

Protocol 2: Heat Treatment - Precipitation Hardening (T6 Temper)



This protocol describes the T6 temper process, which involves solution heat treatment followed by artificial aging to improve the strength and hardness of **magnesium** alloys like AZ91.

1. Solution Heat Treatment:

- Place the **magnesium** alloy castings in a furnace.
- Heat the castings to a temperature range of 410-430°C and hold for a sufficient time (e.g., 8-24 hours) to dissolve the β-phase (Mg17Al12) precipitates into the α-magnesium matrix, creating a supersaturated solid solution.[13][18]
- Quench the castings in air or a suitable liquid medium to room temperature to retain the supersaturated solid solution.[18]

2. Artificial Aging:

- Reheat the solution-treated castings to a lower temperature, typically between 150°C and 220°C.[13][18]
- Hold the castings at this temperature for a specific duration (e.g., 4-16 hours) to allow for the controlled precipitation of fine, uniformly distributed β-phase particles within the α-matrix.
- The size and distribution of these precipitates are crucial for achieving the desired increase in hardness and strength.
- Cool the aged castings to room temperature.

Protocol 3: Mechanical Testing - Tensile Testing (ASTM E8/E8M)

This protocol follows the ASTM E8/E8M standard for determining the tensile properties of **magnesium** alloys.[2][8][14][19]

1. Specimen Preparation:

- Machine test specimens from the magnesium alloy material into a standard "dog-bone" shape with specified dimensions for the gauge length, grip sections, and fillets as per ASTM E8/E8M.[14]
- Ensure the surface of the specimen is smooth and free from any machining marks or defects that could act as stress concentrators.

2. Test Setup:



- Mount the specimen into the grips of a universal testing machine, ensuring proper alignment to apply a uniaxial tensile load.
- Attach an extensometer to the gauge section of the specimen to accurately measure strain.

3. Testing Procedure:

- Apply a tensile load to the specimen at a constant strain rate as specified in ASTM E8/E8M.
 [14]
- Continuously record the applied load and the corresponding elongation of the gauge section until the specimen fractures.

4. Data Analysis:

- From the load-elongation curve, calculate the following properties:
- Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before fracture.
- Yield Strength: The stress at which the material begins to deform plastically (typically determined using the 0.2% offset method).
- Elongation: The percentage increase in the gauge length after fracture, indicating the material's ductility.
- Reduction of Area: The percentage decrease in the cross-sectional area at the point of fracture.

Protocol 4: Corrosion Testing - Salt Spray (Fog) Test (ASTM B117)

This protocol outlines the procedure for conducting a salt spray test according to ASTM B117 to evaluate the corrosion resistance of **magnesium** alloys.[9][11][12][15][20]

1. Specimen Preparation:

- Clean the magnesium alloy specimens to remove any dirt, oil, or other contaminants from the surface.
- The cleaning method should be appropriate for the alloy and any surface treatment being evaluated.

2. Test Apparatus:



 Use a standardized salt spray cabinet that can maintain a controlled temperature and a continuous fog of a salt solution.

3. Test Solution:

• Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.

4. Test Procedure:

- Place the specimens in the salt spray cabinet, ensuring they are supported at an angle (typically 15-30 degrees from the vertical) and do not contact each other.
- Operate the cabinet to generate a continuous fog of the salt solution at a constant temperature of 35°C.
- Expose the specimens to the salt spray for a predetermined duration, which can range from hours to days depending on the material and the desired level of testing.

5. Evaluation:

- After the exposure period, remove the specimens from the cabinet and gently rinse them to remove salt deposits.
- Visually inspect the specimens for signs of corrosion, such as pitting, blistering, or the formation of corrosion products.
- Quantitative analysis can be performed by measuring the mass loss of the specimens after removing the corrosion products.

Protocol 5: Microstructure Analysis

This protocol describes the general procedure for preparing and analyzing the microstructure of **magnesium** alloys using optical and scanning electron microscopy.

- 1. Sample Sectioning and Mounting:
- Cut a representative section from the magnesium alloy component.
- Mount the section in a polymer resin to facilitate handling during polishing.
- 2. Grinding and Polishing:



- Grind the mounted sample using successively finer grades of silicon carbide paper to achieve a flat surface.
- Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 9 μm, 3 μm, 1 μm) to obtain a mirror-like finish.
- A final polishing step with a colloidal silica or alumina suspension may be used to remove any remaining fine scratches.

3. Etching:

Etch the polished surface with a suitable chemical etchant to reveal the microstructure. A
common etchant for magnesium-aluminum alloys is a solution of picric acid in ethanol.[21]
 [22] The etchant preferentially attacks different phases and grain boundaries, creating
contrast for microscopic examination.

4. Microscopic Examination:

- Optical Microscopy (OM): Examine the etched surface under an optical microscope to observe the grain size, grain boundaries, and the distribution of secondary phases.
- Scanning Electron Microscopy (SEM): For higher magnification and detailed analysis of the microstructure, use an SEM. SEM can provide information on the morphology of precipitates and other microstructural features.
- Energy-Dispersive X-ray Spectroscopy (EDS): When coupled with SEM, EDS can be used to determine the elemental composition of different phases within the microstructure.

Protocol 6: Hardness Testing - Vickers Hardness (ASTM E384)

This protocol follows the ASTM E384 standard for determining the microindentation hardness of **magnesium** alloys using a Vickers indenter.[23][24][25]

1. Specimen Preparation:

- Prepare a flat and polished surface on the magnesium alloy specimen, similar to the preparation for microstructure analysis, to ensure a clear indentation.[23]
- 2. Test Instrument:



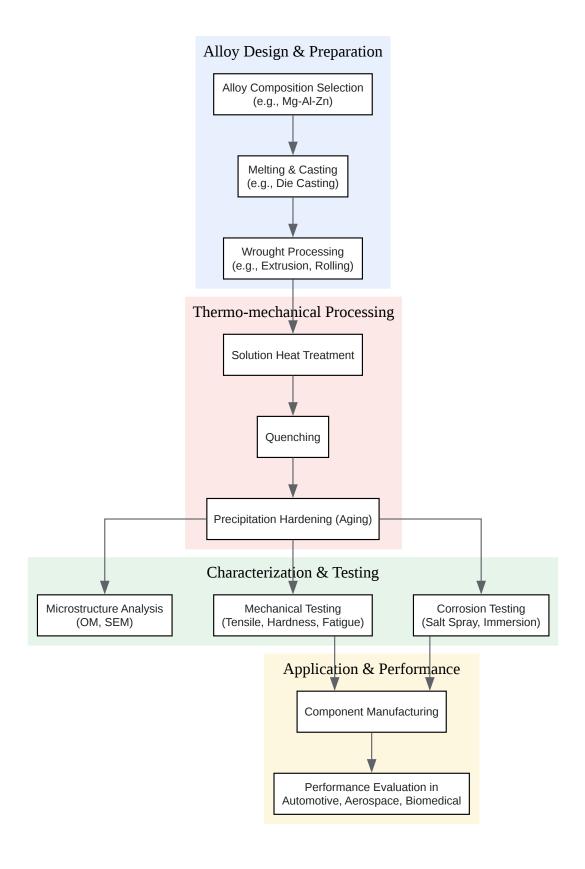
• Use a microhardness tester equipped with a Vickers diamond indenter, which is a square-based pyramid with an angle of 136° between opposite faces.[26]

3. Test Procedure:

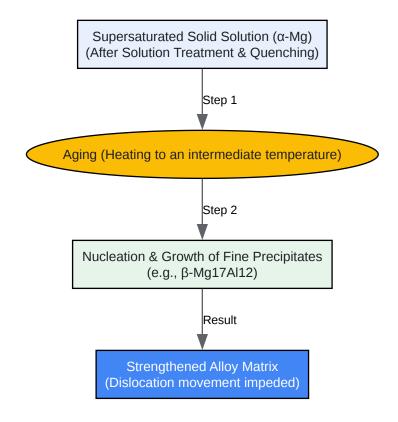
- Place the specimen on the stage of the microhardness tester.
- Apply a specific test load (typically in the range of 1 gf to 1000 gf) to the indenter for a set dwell time (usually 10-15 seconds).[23][26]
- The indenter presses into the surface of the material, creating a diamond-shaped indentation.
- 4. Measurement and Calculation:
- After removing the load, measure the lengths of the two diagonals of the indentation using the optical microscope of the tester.
- Calculate the Vickers hardness number (HV) using the formula that relates the applied load and the average diagonal length of the indentation.

Mandatory Visualizations











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